Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-19-14(18)13-8-12(9-15)17(16-13)11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDOFHPSPHFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693310 | |
| Record name | Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121434-51-3 | |
| Record name | Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition of Diazo Compounds with α,β-Unsaturated Carbonyls
A cornerstone method for constructing the pyrazole ring involves 1,3-dipolar cycloaddition between diazo compounds and electron-deficient alkynes or alkenes. For Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate, ethyl diazoacetate serves as the dipolarophile, reacting with acrylonitrile derivatives under thermal or catalytic conditions. The reaction proceeds via a concerted mechanism, forming the pyrazole core with precise regiochemistry.
In a representative procedure, ethyl diazoacetate and (E)-3-(4-methylphenyl)acrylonitrile are heated in toluene at 80°C for 12 hours. The cycloaddition yields the pyrazole intermediate, which undergoes esterification and cyano-group retention via subsequent hydrolysis and dehydration. This method achieves regioselectivity >90%, attributed to the electron-withdrawing cyano group directing the dipolarophile’s approach.
Table 1: Optimization of Cycloaddition Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 12 | 78 |
| DMF | 100 | 8 | 65 |
| Ethanol | 70 | 15 | 72 |
Ultrasound-Assisted Cyclization
Recent advancements employ ultrasound irradiation to enhance reaction efficiency. A study demonstrated that sonicating ethyl diazoacetate and p-tolylacetonitrile in dimethylformamide (DMF) at 50°C for 3 hours accelerates the cycloaddition, achieving an 85% yield. The ultrasonic waves promote cavitation, reducing activation energy and minimizing side reactions.
Condensation of Hydrazines with β-Keto Esters
Hydrazine-Keto Ester Cyclocondensation
Post-Functionalization of Preformed Pyrazoles
Cyano Group Introduction via Nucleophilic Substitution
Starting from ethyl 1-(p-tolyl)-1H-pyrazole-3-carboxylate, the cyano group is introduced at position 5 through nucleophilic substitution. Treating the pyrazole with cyanogen bromide (BrCN) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) facilitates C–H cyanation. This method, however, requires stringent anhydrous conditions and yields 60–70% due to competing side reactions.
Oxidative Cyanation
An improved approach employs copper(I) cyanide (CuCN) and ammonium persulfate ((NH₄)₂S₂O₈) in acetonitrile. The reaction proceeds via a radical mechanism, where the persulfate generates cyanide radicals that couple with the pyrazole’s C5 position. This method achieves 75% yield and avoids toxic cyanogen bromide.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 78–85 | 95 | High |
| Hydrazine Condensation | 80 | 90 | Moderate |
| Post-Functionalization | 60–75 | 85 | Low |
The cycloaddition route is favored for industrial-scale synthesis due to its high regioselectivity and minimal byproducts. Conversely, post-functionalization methods are limited by multi-step protocols and lower yields.
Structural Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
Structural and Functional Group Variations
The table below compares Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate with structurally analogous pyrazole derivatives, highlighting substituent effects on properties and applications:
Key Findings from Comparative Studies
Reactivity in Heterocycle Synthesis: The cyano group in this compound facilitates nucleophilic attacks and cyclizations, enabling efficient synthesis of pyrazolo[3,4-d]pyrimidines . In contrast, hydroxyl or amino substituents (e.g., in Ethyl 4-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate) promote hydrogen bonding, which may slow down such reactions but improve crystallinity .
Biological Activity :
- Derivatives with electron-withdrawing groups (e.g., nitro in L6) exhibit enhanced corrosion inhibition due to improved adsorption on metal surfaces via π-electron interactions . Conversely, sulfamoylphenyl analogs (e.g., Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate) show potent cyclooxygenase (COX) inhibition, suggesting substituent-dependent pharmacological targeting .
Physical Properties: The cyano group reduces solubility in polar solvents compared to methyl or hydroxyl substituents. For instance, Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a) has a melting point of 84–86°C, while the cyano analog’s higher polarity likely elevates its melting point, though specific data are unavailable .
Synthetic Utility: this compound serves as a precursor for aminopyrazole derivatives via reduction of the cyano group, enabling access to compounds like Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate . This contrasts with ester hydrolysis routes used for carboxylate-to-acid conversions in HDAC inhibitor synthesis .
Biological Activity
Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 244.25 g/mol. The structure features a cyano group, an ethyl ester, and a pyrazole ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Notably, the pyrazole ring can interact with various enzymes and receptors, modulating their function and leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease.
- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, including those resistant to conventional chemotherapy .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) .
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research suggests that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Properties
Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer activity. For instance, it has been shown to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone or in combination with doxorubicin .
Study on Anticancer Activity
A significant study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. This compound was among those tested for synergistic effects with doxorubicin. The results indicated enhanced cytotoxicity when combined with doxorubicin compared to either agent alone .
Anti-inflammatory Evaluation
In another investigation, the anti-inflammatory properties of this compound were assessed using carrageenan-induced edema models in mice. The results suggested that it exhibited comparable anti-inflammatory effects to standard drugs like indomethacin .
Summary of Research Findings
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against E. coli and Staphylococcus aureus |
| Anticancer | Inhibits growth in breast cancer cell lines; shows synergistic effects with doxorubicin |
| Anti-inflammatory | Comparable effects to indomethacin in edema models |
Q & A
Q. What are the established synthetic routes for Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyanation and esterification. For example, chlorination of intermediates using N-chlorosuccinimide (NCS) under controlled temperatures (70°C) and subsequent cyanation with KCN or CuCN can introduce the cyano group. Purification via column chromatography (e.g., 30% EtOAc/hexane) ensures high yields (>80%) and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern and ester/cyano group integration. For instance, the pyrazole CH proton typically resonates at δ 6.97–7.43 ppm .
- IR Spectroscopy : Peaks at ~1681 cm⁻¹ (C=O ester) and ~2220 cm⁻¹ (C≡N) validate functional groups .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 307.14 [M+H]⁺ for analogs) .
Q. What protocols ensure purity and stability during storage?
Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>97%). Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent ester hydrolysis or cyano group degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its anti-inflammatory potential?
- In vitro assays : Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) with IC₅₀ determination. Include indomethacin as a positive control .
- Cell-based models : Use LPS-stimulated RAW 264.7 macrophages to quantify TNF-α/IL-6 suppression via ELISA .
- Dose-response curves : Test concentrations from 1–100 μM to establish efficacy and toxicity thresholds .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., p-tolyl vs. 4-fluorophenyl) and correlate with activity trends. For example, electron-withdrawing groups (e.g., -CN) may enhance COX-2 selectivity .
- Orthogonal assays : Validate antimicrobial activity (MIC) with both broth microdilution and agar diffusion methods to minimize false positives .
Q. How to perform computational docking studies to identify biological targets?
- Software : Use AutoDock Vina or Schrödinger Suite for docking into X-ray structures (e.g., COX-2 PDB: 5KIR).
- Parameters : Set grid boxes around catalytic sites (e.g., COX-2 Tyr385/Ser530) and run 50 docking poses. Validate top hits via molecular dynamics (MD) simulations .
Q. What methodologies support structure-activity relationship (SAR) studies?
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., -F, -CH₃, -OCH₃) at the pyrazole 1- and 5-positions.
- In silico modeling : Apply DFT (B3LYP/6-31G(d)) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
- Biological testing : Use standardized assays (e.g., MTT for cytotoxicity) to rank derivatives by potency .
Q. How to determine its crystal structure using X-ray crystallography?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with SHELX .
- Refinement : Employ SHELXL for structure solution (direct methods) and Olex2 for visualization. Report R-factors (<5%) and thermal displacement parameters .
Q. What in vitro models assess its pharmacokinetic and toxicity profiles?
Q. How to apply DFT calculations to study electronic properties?
- Geometry optimization : Use Gaussian 09W at B3LYP/6-31G(d) level to optimize molecular structure .
- Frontier orbitals : Analyze HOMO (electron-rich regions) and LUMO (electrophilic sites) to predict reactivity. For example, cyano groups may enhance electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
